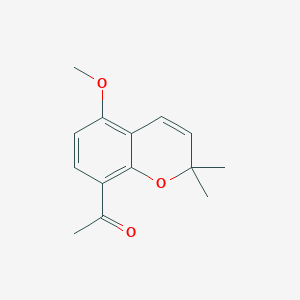
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol .
Métodos De Preparación
The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2,2-dimethylchromene with ethanone under specific conditions. For instance, a solution of 50% potassium hydroxide (KOH) in ethanol can be added dropwise to a stirred solution of the chromene and ethanone at room temperature for 48 hours. The reaction mixture is then neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layers are combined, dried, and purified by chromatography to yield the desired product .
Análisis De Reacciones Químicas
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be compared with other similar compounds, such as:
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has additional methoxy groups, which may enhance its biological activity.
1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has a similar structure but with different substitution patterns, affecting its chemical and biological properties.
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone: The presence of a hydroxy group can significantly alter its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-8H,1-4H3 |
Clave InChI |
JDGBKMXPPYUNKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



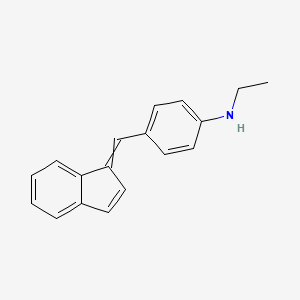
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
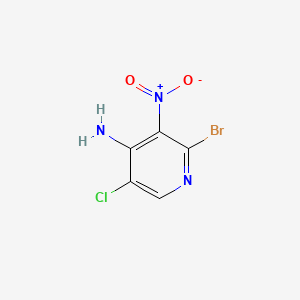
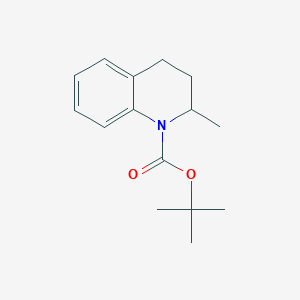
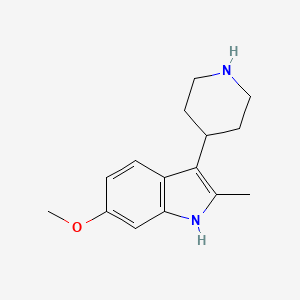
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)



![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)

